

Application Note: Stereoselective Synthesis of (Z)-6-Octadecenol

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Compound of Interest

Compound Name: 6(Z)-Octadecenol

Cat. No.: B3121030

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Abstract

This application note provides a detailed experimental protocol for the synthesis of (Z)-6-octadecenol, a long-chain unsaturated alcohol. The synthesis is achieved via a Wittig reaction between dodecyltriphenylphosphonium bromide and hexanal, a method known for its high Z-selectivity with non-stabilized ylides.^{[1][2]} This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science. The document includes a step-by-step procedure, purification methods, and characterization data.

Introduction

(Z)-6-Octadecenol, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol with potential applications in various fields, including the synthesis of pheromones, surfactants, and other specialty chemicals. The Z-configuration of the double bond is crucial for its biological activity and physical properties. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.^{[3][4]} For the synthesis of Z-alkenes, non-stabilized ylides are typically employed, as they favor the kinetic product leading to the cis-isomer.^{[1][2]} This protocol details a reliable method to synthesize (Z)-6-octadecenol with high stereoselectivity.

Overall Reaction Scheme

Experimental Protocol

Materials and Equipment

- Reagents: 1-Bromododecane (98%), Triphenylphosphine (99%), n-Butyllithium (2.5 M in hexanes), Hexanal (98%), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hexane, Ethyl acetate, Magnesium sulfate (anhydrous), Saturated aqueous ammonium chloride solution, Brine.
- Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, Schlenk line or argon/nitrogen inlet, rotary evaporator, flash chromatography system, glass column, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, standard glassware.

Synthesis of Dodecyltriphenylphosphonium Bromide (Wittig Salt)

- In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (26.2 g, 0.1 mol) and 1-bromododecane (24.9 g, 0.1 mol) in 100 mL of acetonitrile.
- Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
- Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
- Collect the solid by vacuum filtration and wash with cold diethyl ether (3 x 50 mL).
- Dry the resulting white powder, dodecyltriphenylphosphonium bromide, under vacuum. The expected yield is typically high.

Wittig Reaction: Synthesis of (Z)-6-Octadecene

- To a flame-dried 500 mL three-neck round-bottom flask under an argon atmosphere, add dodecyltriphenylphosphonium bromide (51.15 g, 0.1 mol).
- Add 200 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

- Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via a syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 1 hour.
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- In a separate flask, dissolve hexanal (10.0 g, 0.1 mol) in 50 mL of anhydrous THF.
- Add the hexanal solution dropwise to the ylide solution at -78 °C over 30 minutes.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will contain (Z)-6-octadecene and triphenylphosphine oxide.

Purification of (Z)-6-Octadecenol

Note: The direct product of the Wittig reaction is an alkene. To obtain the alcohol, a subsequent hydroboration-oxidation or similar anti-Markovnikov hydration would be necessary. For the purpose of this protocol, we will describe the purification of the alkene, which can then be converted to the alcohol in a separate, well-established procedure. The final purification of the alcohol would follow similar chromatographic principles.

- Prepare a silica gel column for flash chromatography. The column size will depend on the scale of the reaction.
- Load the crude product onto the column. A suitable eluent system is hexane.

- Elute the column with hexane, collecting fractions. The (Z)-6-octadecene will elute first, while the more polar triphenylphosphine oxide will remain on the column.
- Monitor the fractions by TLC.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (Z)-6-octadecene as a colorless oil.

Data Presentation

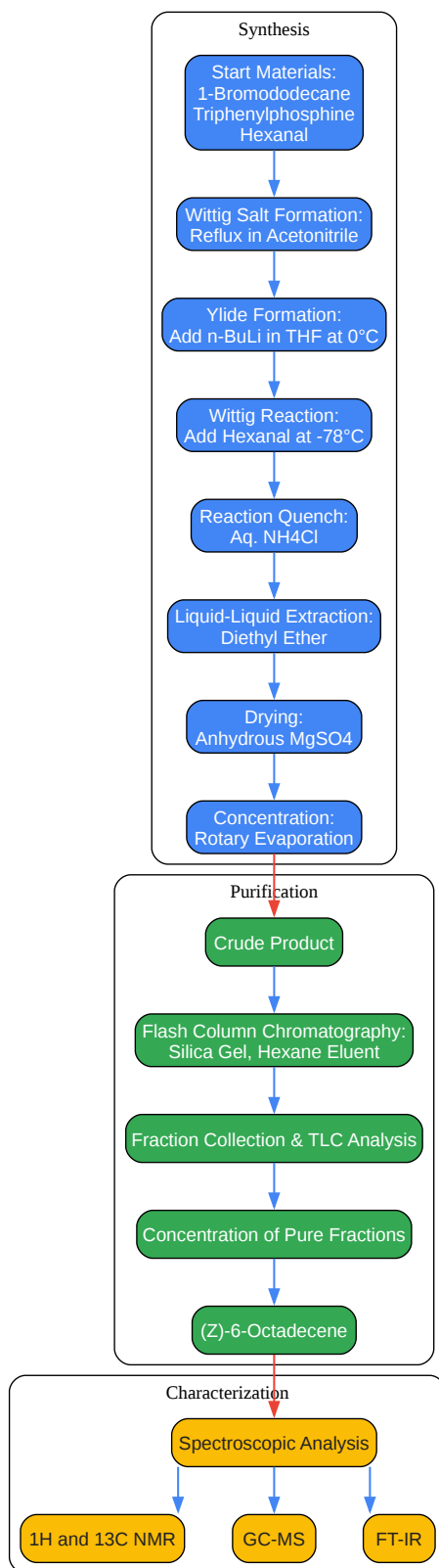
Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Expected Yield (%)	Z:E Ratio
Dodecyltriphenylphosphonium Bromide	C ₃₀ H ₄₀ BrP	511.52	White to off-white solid	>90	N/A
(Z)-6-Octadecene	C ₁₈ H ₃₆	252.48	Colorless oil	70-85	>95:5
(Z)-6-Octadecenol	C ₁₈ H ₃₆ O	268.48	Colorless oil or solid	(from alkene)	>95:5

Table 1: Summary of compounds and expected results.

Technique	Expected Observations for (Z)-6-Octadecenol
^1H NMR	δ 5.3-5.4 (m, 2H, -CH=CH-), δ 3.6 (t, 2H, -CH ₂ OH), δ 2.0 (m, 4H, allylic protons), δ 1.2-1.4 (br s, methylene chain), δ 0.9 (t, 3H, -CH ₃)
^{13}C NMR	δ 130 (alkene carbons), δ 63 (-CH ₂ OH), various signals in the range of 22-33 for the aliphatic carbons.
GC-MS	A single major peak corresponding to the molecular ion (m/z = 268.48) or fragments thereof. The retention time will be specific to the GC conditions used. [5] [6] [7] [8]
IR	$\sim 3300\text{ cm}^{-1}$ (O-H stretch, broad), $\sim 3005\text{ cm}^{-1}$ (=C-H stretch), $\sim 1655\text{ cm}^{-1}$ (C=C stretch, weak).

Table 2: Analytical data for the characterization of (Z)-6-Octadecenol.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of (Z)-6-Octadecenol.

Discussion

The described protocol provides a robust method for the synthesis of (Z)-6-octadecenol with high stereoselectivity. The key to achieving a high Z:E ratio is the use of a non-stabilized ylide and kinetic control of the Wittig reaction by performing the addition at low temperatures.[1][3] The purification by flash column chromatography is effective in removing the triphenylphosphine oxide byproduct. The subsequent conversion of the resulting alkene to the target alcohol can be achieved through standard procedures like hydroboration-oxidation, which would also proceed with high stereoselectivity.

Safety Precautions

- n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
- Anhydrous solvents are crucial for the success of the Wittig reaction.
- All reactions should be performed in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

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